molecular formula C17H21Cl2NO2 B1412755 2,7-Bis(4-chlorobutoxy)quinoline CAS No. 2060027-95-2

2,7-Bis(4-chlorobutoxy)quinoline

Cat. No.: B1412755
CAS No.: 2060027-95-2
M. Wt: 342.3 g/mol
InChI Key: TZMDXIUAHHJECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis(4-chlorobutoxy)quinoline is an organic compound belonging to the quinoline family. It is characterized by the presence of two 4-chlorobutoxy groups attached to the quinoline core at positions 2 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(4-chlorobutoxy)quinoline typically involves the condensation of o-bromoaniline with diethyl malonate, followed by the formation of the quinoline ring through heating the intermediate in the presence of a dehydrating agent. The final product is obtained through a series of purification and recrystallization steps.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,7-Bis(4-chlorobutoxy)quinoline can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 2,7-Bis(4-chlorobutoxy)quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, quinoline derivatives often interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved in the action of this compound are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the presence of two 4-chlorobutoxy groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2,7-bis(4-chlorobutoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-21-15-7-5-14-6-8-17(20-16(14)13-15)22-12-4-2-10-19/h5-8,13H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMDXIUAHHJECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)OCCCCCl)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Bis(4-chlorobutoxy)quinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,7-Bis(4-chlorobutoxy)quinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,7-Bis(4-chlorobutoxy)quinoline
Reactant of Route 4
Reactant of Route 4
2,7-Bis(4-chlorobutoxy)quinoline
Reactant of Route 5
Reactant of Route 5
2,7-Bis(4-chlorobutoxy)quinoline
Reactant of Route 6
Reactant of Route 6
2,7-Bis(4-chlorobutoxy)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.